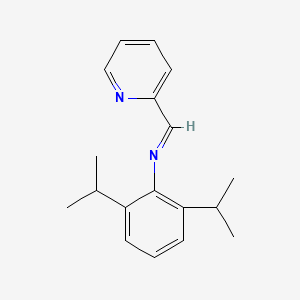

trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline

Description

Propriétés

IUPAC Name |

N-[2,6-di(propan-2-yl)phenyl]-1-pyridin-2-ylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-13(2)16-9-7-10-17(14(3)4)18(16)20-12-15-8-5-6-11-19-15/h5-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABQFMPURPKJNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361642 | |

| Record name | Benzenamine, 2,6-bis(1-methylethyl)-N-(2-pyridinylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149810-35-5, 908294-68-8 | |

| Record name | Benzenamine, 2,6-bis(1-methylethyl)-N-(2-pyridinylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline typically involves the condensation reaction between 2,6-diisopropylaniline and 2-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or other reduced derivatives .

Applications De Recherche Scientifique

Scientific Research Applications

Chemistry

Dipimp is used as a ligand in coordination chemistry because it forms stable complexes with transition metals. These complexes are studied for their catalytic properties in organic transformations. The compound's specific structural arrangement provides optimal steric and electronic properties for forming stable metal complexes, making it effective in catalytic applications.

Biology and Medicine

In biological research, metal complexes of Dipimp are investigated for their potential as enzyme inhibitors or as models for metalloenzymes. These studies help to understand the role of metal ions in biological systems.

Industry

Dipimp and its metal complexes are explored for applications in materials science, including the development of new materials with specific electronic or magnetic properties.

Chemical Reactions and Properties

Overview

Dipimp has a molecular formula of C18H22N2 and a molecular weight of 266.39 g/mol. It typically appears as a white to yellow-green powder or crystal with a purity exceeding 95%.

Synthesis

The synthesis of Dipimp usually involves a condensation reaction between 2,6-diisopropylaniline and 2-pyridinecarboxaldehyde. This reaction is performed in a solvent like ethanol or methanol under reflux conditions. The product is then isolated by filtration and purified by recrystallization.

Reactions

Dipimp undergoes several types of chemical reactions:

- Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.

- Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: Can participate in nucleophilic substitution reactions, where the pyridyl group can be replaced by other nucleophiles.

Mécanisme D'action

The mechanism by which trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the pyridyl and aniline groups act as donor sites, forming stable chelates with metal ions. These metal complexes can then participate in various catalytic cycles, facilitating organic transformations by stabilizing reaction intermediates and lowering activation energies .

Comparaison Avec Des Composés Similaires

Key Properties :

- Physical State : Crystalline powder (≥95% purity) or light yellow oil, depending on synthesis conditions .

- Spectroscopic Data :

Comparison with Similar Compounds

Structural and Steric Effects

The 2,6-diisopropylphenyl group imposes high steric hindrance, distinguishing this ligand from less bulky analogs. Comparisons with structurally related Schiff bases reveal distinct coordination modes and catalytic outcomes:

Key Insight: The isopropyl groups in this compound stabilize dimeric or ionic metal complexes, whereas less hindered ligands favor mononuclear species. This steric effect is critical in polymerization catalysts, where bulky ligands enhance polymer tacticity .

Electronic and Catalytic Performance

The electron-withdrawing pyridylmethylene group modulates the electron density of coordinated metals. Comparative studies in iridium-catalyzed C–H borylation highlight its advantages:

Key Insight : The combination of steric bulk and electronic tuning in this compound improves catalytic longevity and substrate compatibility compared to simpler Schiff bases .

Physical and Practical Considerations

Key Insight : While this compound is costlier than some analogs, its steric and electronic properties justify its use in specialized applications like asymmetric catalysis .

Metal Coordination Versatility

This ligand forms complexes with diverse metals, but its behavior varies compared to other Schiff bases:

- Iron : Forms dimeric [L₂Fe₂Cl₄] or ionic {[L₂FeCl]⁺FeCl₄⁻} species due to steric constraints .

- Iridium : Enables efficient C–H borylation via stable Ir(III) intermediates .

- Palladium : Contrasts with ligands like 2,6-diisopropyl-N-[(S)-pyrrolidin-2-ylmethyl]aniline, which exhibit shorter Pd–N bonds (2.04–2.07 Å vs. ~2.10 Å for pyridylmethylene analogs) .

Activité Biologique

Introduction

trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline, commonly referred to as Dipimp, is an organic compound with significant potential in various biological and chemical applications. This compound has garnered interest due to its ability to act as an effective ligand in the formation of metal complexes, which can exhibit diverse biological activities. This article reviews the biological activity of Dipimp, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Formula : C₁₈H₂₂N₂

- Molecular Weight : 266.39 g/mol

- CAS Number : 908294-68-8

- Appearance : White to yellow-green powder or crystal

- Purity : >95% (GC)

Biological Activity Overview

Dipimp has been studied primarily for its role as a ligand in coordination chemistry, particularly with transition metals. The biological activities associated with Dipimp and its metal complexes include:

- Antioxidant Activity

- Antimicrobial Properties

- Cytotoxic Effects on Cancer Cells

Antioxidant Activity

Research indicates that Dipimp and its metal complexes demonstrate significant free radical scavenging activity. For instance, studies have shown that certain metal complexes formed with Dipimp can outperform traditional antioxidants like ascorbic acid in scavenging free radicals, suggesting potential therapeutic applications in oxidative stress-related conditions .

Antimicrobial Properties

Dipimp's coordination complexes have been evaluated for their antimicrobial efficacy. For example, iridium(III) complexes derived from Dipimp exhibited potent bactericidal activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported at 3.60 µM and minimum bactericidal concentration (MBC) values at 7.19 µM . This highlights the potential of Dipimp-derived compounds in developing new antimicrobial agents.

Cytotoxic Effects on Cancer Cells

Several studies have investigated the cytotoxic effects of Dipimp and its metal complexes against various cancer cell lines. For example, specific complexes demonstrated selective cytotoxicity towards ovarian and cervical cancer cells, indicating their potential as anticancer agents . The structure-activity relationship studies suggest that the presence of the pyridyl moiety enhances binding affinity to cancer cell targets.

Case Study 1: Antioxidant Evaluation

A study focused on the antioxidant properties of Dipimp showed that its metal complexes exhibited superior DPPH radical scavenging activity compared to standard antioxidants. The IC50 values for these complexes were significantly lower than those for ascorbic acid, indicating enhanced potency .

Case Study 2: Antimicrobial Activity

In a comparative study of various metal complexes formed with Dipimp, it was found that cobalt and nickel complexes had notable antimicrobial activity against Gram-positive bacteria. The study emphasized the importance of the ligand's electronic properties in modulating biological activity .

Case Study 3: Cytotoxicity Against Cancer Cells

Research evaluating the cytotoxic effects of Dipimp-derived iridium(III) complexes revealed that they induced apoptosis in cancer cell lines at concentrations that did not affect normal cells. The selectivity was attributed to the unique structural characteristics of the complexes formed .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline, and how are reaction conditions optimized?

- The ligand is synthesized via Schiff base condensation between 2,6-diisopropylaniline and 2-pyridinecarboxaldehyde under inert atmospheres (e.g., argon) to prevent oxidation. Solvent choice (e.g., ethanol or dichloromethane) and stoichiometric control of reactants are critical for high yields (>80%). Post-synthesis purification via recrystallization or column chromatography ensures purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- FT-IR confirms imine bond formation (C=N stretch ~1600–1650 cm⁻¹). ¹H/¹³C NMR identifies substituent environments (e.g., diisopropyl groups at δ ~1.2–1.4 ppm). Mass spectrometry (MS) verifies molecular ion peaks (e.g., [M+H]⁺). Elemental analysis validates stoichiometry .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine structural features of metal complexes involving this ligand?

- SC-XRD resolves coordination geometry (e.g., tetrahedral, trigonal bipyramidal) and bonding modes (e.g., η¹-arene or pyridyl N coordination). Software like SHELXL refines crystallographic data, addressing challenges like disorder in isopropyl groups via geometric restraints .

Advanced Research Questions

Q. What factors influence the coordination geometry of Ag(I) complexes with this ligand, and how do anions modulate structural outcomes?

- The ligand’s pyridyl N and imine groups act as chelating sites. Anions (e.g., trifluoroacetate) dictate geometry: monodentate anions favor tetrahedral Ag(I), while bridging anions induce polymeric structures. Solvent polarity also affects crystallization pathways, as seen in dimeric vs. polymeric Ag(I) complexes .

Q. How can contradictory NMR data (e.g., dynamic behavior or signal splitting) be resolved for complexes of this ligand?

- Variable-temperature NMR studies differentiate static vs. dynamic isomerism. For example, restricted rotation of the imine bond at low temperatures (<−40°C) splits signals, while coalescence at higher temperatures confirms fluxionality. DFT calculations supplement experimental data to model rotational barriers .

Q. What experimental design strategies optimize ligand synthesis or metal complex formation?

- Box-Behnken designs (Response Surface Methodology) systematically vary factors like temperature, reaction time, and solvent ratios to maximize yield. For Ag(I) complexation, factors include metal-to-ligand ratio and counterion selection, analyzed via ANOVA to identify significant variables .

Q. How do photophysical properties (e.g., UV-Vis absorption/emission) of metal complexes correlate with structural features?

- Strong emission at ~450–500 nm (room temperature) arises from ligand-centered transitions, modulated by metal coordination. Ag(I) complexes exhibit redshifted emission compared to free ligands due to charge transfer interactions. Lifetime measurements (e.g., time-resolved spectroscopy) distinguish radiative vs. non-radiative pathways .

Methodological Challenges and Solutions

Q. What crystallographic refinement challenges arise for complexes with bulky substituents, and how are they addressed?

- Isopropyl groups often exhibit disorder. SHELXL restraints (e.g., SIMU, DELU) model thermal motion and maintain reasonable geometry. High-resolution data (≤0.8 Å) and twinning corrections (e.g., using CELL_NOW) improve refinement reliability .

Q. How can stereochemical outcomes (e.g., trans vs. cis configurations) be controlled during ligand incorporation into chiral metal complexes?

- Chiral auxiliaries (e.g., enantiopure amines) or asymmetric catalysis (e.g., Pd(0) with chiral ligands) induce specific configurations. Circular dichroism (CD) and SC-XRD validate stereochemical purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.